![molecular formula C30H32N4O4S B2758351 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896703-70-1](/img/structure/B2758351.png)
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a benzyl group, a piperidinyl group, a quinazolinyl group, a sulfanyl group, and a dimethoxyphenyl group. The molecular weight of the compound is 544.67.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines are crucial building blocks in drug design due to their prevalence in pharmaceuticals. The compound you’ve mentioned contains a piperidine moiety, making it relevant for medicinal chemistry. Researchers explore its potential as a scaffold for novel drugs targeting various diseases. Key areas include:
- Spiropiperidines : These compounds exhibit diverse biological activities and are used in drug discovery .
- Alzheimer’s Disease : The compound could be investigated for its potential in multi-target-directed therapies for Alzheimer’s disease .
Antiviral Activity
Given the importance of antiviral agents, it’s essential to explore compounds like this one. Researchers have studied similar piperidine derivatives for their antiviral properties. Investigating the antiviral activity of this compound could yield valuable insights .
Cancer Research
Piperidine-containing compounds have shown promise in cancer treatment. Consider exploring the effect of this compound on cancer cells. Researchers have synthesized related N-(piperidine-4-yl) benzamide derivatives for their anticancer potential .
Organic Synthesis
The compound’s structure suggests potential for diverse synthetic applications. Researchers can explore its use in multicomponent reactions, cyclization, and annulation. Additionally, investigating its reactivity in hydrogenation and amination processes could lead to novel piperidine derivatives .
Chemical Biology
Understanding the biological activity of this compound is crucial. Researchers can evaluate its interactions with biological targets, receptor binding, and enzymatic inhibition. This information contributes to drug discovery efforts .
Pharmacology
Finally, consider assessing the pharmacological activity of this compound. Researchers can explore its binding affinity, selectivity, and potential therapeutic applications. Investigating its mechanism of action and toxicity profile is essential for drug development .
Mechanism of Action
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S/c1-37-23-12-14-27(38-2)26(18-23)31-28(35)20-39-30-32-25-13-11-22(33-15-7-4-8-16-33)17-24(25)29(36)34(30)19-21-9-5-3-6-10-21/h3,5-6,9-14,17-18H,4,7-8,15-16,19-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJSYKWSXZMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
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